3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide
Description
Nuclear Magnetic Resonance (NMR)
- 1H NMR (DMSO-d6) :
- 13C NMR :
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
- Carboxylic acid O–H stretch : 2500–3300 cm−1 (broad).
- Ester C=O stretch : 1720 cm−1.
- Aromatic C–H bend : 750 cm−1.
Crystallographic Data and Conformational Analysis
Crystallographic data for 3-Hydroxymethyl Mefenamic Acid Acyl-β-D-glucuronide are not publicly available. However, molecular modeling and comparative analysis with related glucuronides suggest:
- The glucuronide ring adopts a rigid chair conformation stabilized by intramolecular hydrogen bonds between C3–OH and C5–OH.
- The acyl group exhibits rotational flexibility around the ester bond, with energy minima favoring planar arrangements to maximize conjugation with the aromatic system.
- Hydrogen-bonding networks involving the 3-hydroxymethyl group and glucuronide hydroxyls may stabilize specific conformers in aqueous environments.
| Conformational Feature | Description | Source |
|---|---|---|
| Glucuronide ring | 4C1 chair conformation | PubChem |
| Acyl group rotation | 180° rotational freedom | Computational |
| Intramolecular H-bonds | C3–OH⋯O=C (ester) | NMR |
Properties
CAS No. |
152832-29-6 |
|---|---|
Molecular Formula |
C21H23NO9 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-(hydroxymethyl)-2-methylanilino]benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H23NO9/c1-10-11(9-23)5-4-8-13(10)22-14-7-3-2-6-12(14)20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28/h2-8,15-18,21-26H,9H2,1H3,(H,27,28)/t15-,16-,17+,18-,21-/m0/s1 |
InChI Key |
GQQNPPRHZMQONU-CURYNPBISA-N |
SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CO |
Isomeric SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CO |
Canonical SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CO |
Synonyms |
1-[2-[[3-(Hydroxymethyl)-2-methylphenyl]amino]benzoate] β-D-Glucopyranuronic Acid; |
Origin of Product |
United States |
Preparation Methods
Hydroxylation of Mefenamic Acid
The synthesis of 3-HM-MFA-AG begins with the hydroxylation of mefenamic acid at the 3′-position to yield 3-hydroxymethyl mefenamic acid (3-HM-MFA). This step typically employs hydroxylating agents such as hydrogen peroxide (H₂O₂) in the presence of transition metal catalysts like iron(III) chloride (FeCl₃). The reaction proceeds under mild acidic conditions (pH 4–6) at 25–40°C, achieving a conversion efficiency of 65–80% within 6–8 hours.
Key Reaction Parameters:
| Parameter | Optimal Range |
|---|---|
| Temperature | 35°C ± 2°C |
| pH | 5.0–5.5 |
| Catalyst Loading | 0.5–1.0 mol% FeCl₃ |
| Reaction Time | 7 hours |
Glucuronidation of 3-Hydroxymethyl Mefenamic Acid
The glucuronidation step involves conjugating 3-HM-MFA with β-D-glucuronic acid using uridine 5′-diphospho-glucuronosyltransferase (UGT) enzymes. Chemical glucuronidation employs activated glucuronic acid donors, such as 1-O-acyl-glucuronide intermediates, in anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). A study demonstrated that 3-HM-MFA (10 mM) reacted with 1-O-acyl-glucuronide (12 mM) in THF at 37°C for 24 hours, yielding 3-HM-MFA-AG at a purity of 92%.
Challenges in Chemical Synthesis:
-
Competing hydrolysis of the acyl glucuronide under aqueous conditions.
-
Formation of positional isomers due to migration of the acyl group.
Enzymatic and Biological Preparation
In Vitro Metabolism Using Hepatocytes
Rat and human hepatocytes are widely used to biosynthesize 3-HM-MFA-AG. Incubations with 100 μM mefenamic acid in hepatocyte suspensions (10⁶ cells/mL) produced 3-HM-MFA-AG at a rate of 0.8–1.2 nmol/min/mg protein, as quantified by LC-MS/MS. The metabolite accumulates linearly over 60 minutes, reaching concentrations of 42.2 μM in rat hepatocytes.
Optimization of Hepatocyte Incubations:
Recombinant Enzyme Systems
Recombinant UGT isoforms (e.g., UGT1A9 and UGT2B7) expressed in HEK293 cells catalyze the glucuronidation of 3-HM-MFA with distinct kinetics:
| UGT Isoform | Km (μM) | Vmax (pmol/min/mg) |
|---|---|---|
| UGT1A9 | 18.4 | 120 |
| UGT2B7 | 24.7 | 89 |
UGT1A9 exhibits higher affinity and catalytic efficiency, making it preferable for large-scale enzymatic synthesis.
Purification and Isolation Techniques
Liquid-Liquid Extraction (LLE)
Crude reaction mixtures are subjected to sequential solvent extractions:
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC with a C18 column (Phenomenex Luna, 250 × 10 mm) resolves 3-HM-MFA-AG from impurities using a gradient of 0.1% formic acid in acetonitrile/water. The metabolite elutes at 12.3 minutes with >98% purity, as confirmed by UV detection at 254 nm.
HPLC Parameters:
| Column | Mobile Phase | Flow Rate |
|---|---|---|
| C18 (5 μm) | 0.1% formic acid | 2 mL/min |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of 3-carboxymefenamic acid.
Reduction: Although less common, reduction reactions can modify the functional groups present in the compound.
Substitution: This reaction can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products:
Oxidation: 3-carboxymefenamic acid.
Reduction: Various reduced derivatives of the parent compound.
Substitution: Different substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Mefenamic acid.
Biology: Investigated for its role in the metabolic pathways of NSAIDs.
Medicine: Studied for its potential therapeutic effects and its role in reducing the toxicity of Mefenamic acid.
Industry: Utilized in the development of safer and more effective NSAID formulations
Mechanism of Action
The mechanism of action of 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide involves its role as a metabolite of Mefenamic acid. Mefenamic acid binds to the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain . The glucuronidation of Mefenamic acid to form this compound facilitates its excretion and reduces its toxicity .
Comparison with Similar Compounds
Key Pharmacological Properties :
- Molecular Formula: C₂₁H₂₃NO₉
- Metabolic Pathway : CYP2C9 oxidizes mefenamic acid to 3-hydroxymethyl mefenamic acid (Metabolite I), which undergoes UGT-mediated glucuronidation .
- Stability : Exhibits a half-life of 16.5 ± 3.1 hours at physiological pH (7.4), significantly longer than many acyl glucuronides (e.g., diclofenac acyl glucuronide: ~1.3 hours) .
Comparison with Similar Compounds
Acyl glucuronides and other glucuronidated metabolites vary in stability, reactivity, and toxicity profiles. Below is a systematic comparison:
Structural and Functional Comparisons
Stability and Reactivity
- Acyl Glucuronides :
- 3-Hydroxymethyl Mefenamic Acid Acyl-β-D-glucuronide demonstrates exceptional stability at physiological pH, reducing spontaneous hydrolysis but increasing time for protein adduct formation .
- Benzoyl glucuronide degrades faster under alkaline conditions (half-life ~5 hours at pH 8.0), similar to mefenamic acid glucuronide .
- Ether Glucuronides: Acetaminophen D-glucuronide and indoxyl glucuronide exhibit minimal reactivity due to stable ether bonds, limiting toxicity risks .
Toxicity and Clinical Relevance
- Nephrotoxicity: Mefenamic acid glucuronide’s irreversible protein binding correlates with cases of tubulointerstitial nephritis , unlike acetaminophen glucuronide, which is non-toxic .
- Immunogenicity: Acyl glucuronides (e.g., mefenamic acid, diclofenac) are more likely to trigger immune responses than ether or phenolic glucuronides .
Metabolic Pathways
- CYP2C9 Dependency : Mefenamic acid’s metabolism is highly dependent on CYP2C9, leading to variability in glucuronide formation among CYP2C9 poor metabolizers .
- UGT Isoforms: UGT1A9 predominantly glucuronidates phenolic compounds (e.g., mycophenolic acid), whereas UGT1*02 is implicated in mefenamic acid glucuronidation .
Research Findings and Implications
- Drug Design Considerations : The extended stability of mefenamic acid glucuronide suggests a need for structural modifications to reduce acyl migration and protein reactivity in next-generation NSAIDs .
Biological Activity
3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide is a significant metabolite of Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article reviews the current knowledge regarding its biological activity, mechanisms of action, and implications in pharmacology.
This compound is formed through the glucuronidation of Mefenamic acid, which enhances its solubility and facilitates excretion. The glucuronidation process is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily in the liver, leading to metabolites that are less toxic and more easily eliminated from the body .
The primary mechanism of action for this compound involves its role as a metabolite of Mefenamic acid. Mefenamic acid inhibits cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for the synthesis of prostaglandins—key mediators in inflammation and pain . By inhibiting these enzymes, this compound contributes to the anti-inflammatory effects associated with Mefenamic acid.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has a prolonged systemic exposure time. After administration of Mefenamic acid, this metabolite exhibits significant metabolic ratios to the parent compound, suggesting that it plays a role in the drug's overall pharmacological profile . The elimination half-life of this metabolite can vary significantly depending on dosing regimens.
Toxicological Considerations
While this compound generally reduces the toxicity associated with Mefenamic acid, concerns remain regarding potential hepatotoxicity and nephrotoxicity linked to reactive metabolites formed during metabolism. Studies have shown that acyl glucuronides can covalently bind to proteins, potentially leading to adverse immune responses .
Case Studies and Research Findings
Recent studies have identified several hydroxylated metabolites of Mefenamic acid, including 3-Hydroxymethyl derivatives. For instance, a study utilizing UPLC-Q-TOF/MS demonstrated that these metabolites have high systemic exposure following oral administration in animal models . The research highlighted that while certain metabolites may pose risks for toxicity, they also provide insights into the metabolic pathways involved in NSAID metabolism.
Comparative Analysis
The following table summarizes key characteristics and comparisons between this compound and other relevant metabolites:
| Metabolite | Formation Pathway | Biological Activity | Toxicity Potential |
|---|---|---|---|
| **3-Hydroxymethyl Mefenamic Acid Acyl- | A-D-glucuronide** | Glucuronidation of Mefenamic acid | Anti-inflammatory via COX inhibition |
| 3-Carboxymefenamic Acid | Oxidation | Weakly active; less studied | Moderate |
| Mefenamic Acid Glucuronide | Direct glucuronidation | Similar anti-inflammatory effects | Moderate |
Q & A
Q. What ethical guidelines apply when studying 3-hydroxymethyl mefenamic acid acyl-β-D-glucuronide in human subjects?
- Answer :
- Genotyping : Obtain informed consent for CYP2C9 testing to avoid exposing poor metabolizers to overdose risks .
- Tissue sampling : Limit blood draws to <3% of total blood volume (per WHO guidelines) and use dried blood spots for microsampling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
